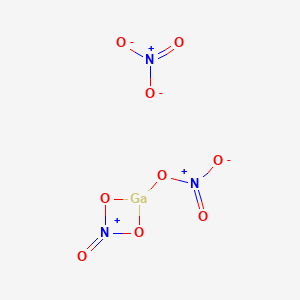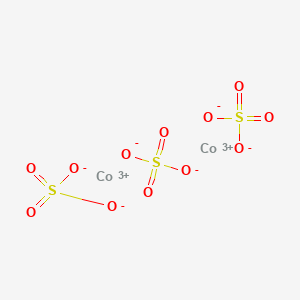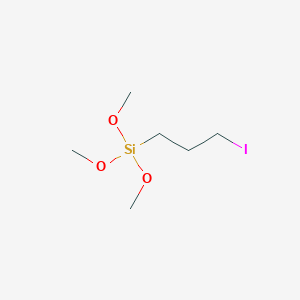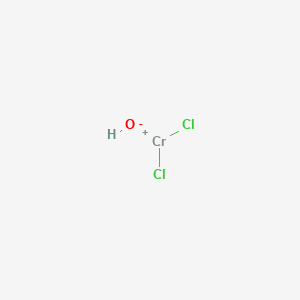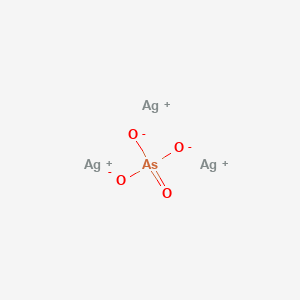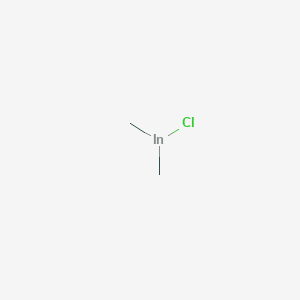
3-(4-Fluorophenyl)benzoic acid
Übersicht
Beschreibung
3-(4-Fluorophenyl)benzoic acid is a compound with the molecular formula C13H9FO2 . It has a molecular weight of 216.21 g/mol . The IUPAC name for this compound is 3-(4-fluorophenyl)benzoic acid .
Synthesis Analysis
The synthesis of fluorine substituted compounds like 3-(4-Fluorophenyl)benzoic acid has been accomplished from γ-keto acids . For instance, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid have been reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulphuric acid to get the phthalides .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)benzoic acid includes a dihedral angle between the two benzene rings . In the crystal structure, molecules are linked into dimers by centrosymmetric O—H⋯O interactions .Chemical Reactions Analysis
The compound has been used in the synthesis of new derivatives of 4-fluoro benzoic acid as bioactive compounds . These derivatives have shown antibacterial and antifungal activity on antimicrobial screening against human pathogenic bacteria and fungi .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.21 g/mol and a molecular formula of C13H9FO2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 216.05865769 g/mol . The topological polar surface area of the compound is 37.3 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
- Application : “3-(4-Fluorophenyl)benzoic acid” is used in the synthesis of pyrazole-derived hydrazones, which have shown potent growth inhibitory effects on drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
- Method : The molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
- Results : The synthesized molecules showed minimum inhibitory concentration values as low as 0.39 μg/mL, indicating their strong antimicrobial activity. Furthermore, these molecules were found to be non-toxic to human cells at high concentrations .
Synthesis of Various Compounds
- Application : “3-(4-Fluorophenyl)benzoic acid” is used in the synthesis of various compounds, including 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, 2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}benzoic acid, and others .
- Method : The specific methods of synthesis would depend on the target compound. Generally, these syntheses would involve reactions such as nucleophilic aromatic substitution, Fischer esterification, and others .
- Results : The synthesized compounds can be used in various applications, depending on their chemical properties .
Synthesis of Various Other Compounds
- Application : “3-(4-Fluorophenyl)benzoic acid” is used in the synthesis of a variety of other compounds, including 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, 2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}benzoic acid, and others .
- Method : The specific methods of synthesis would depend on the target compound. Generally, these syntheses would involve reactions such as nucleophilic aromatic substitution, Fischer esterification, and others .
- Results : The synthesized compounds can be used in various applications, depending on their chemical properties .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Relevant Papers The relevant papers retrieved include studies on the synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest , and synthesis and antimicrobial studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as potent growth inhibitors of drug-resistant bacteria .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLNXKGVRIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382218 | |
| Record name | 3-(4-Fluorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)benzoic acid | |
CAS RN |
10540-39-3 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




